molecular formula C12H14F3N B3277882 3-(4-(Trifluoromethyl)phenyl)piperidine CAS No. 667461-63-4

3-(4-(Trifluoromethyl)phenyl)piperidine

Cat. No.: B3277882
CAS No.: 667461-63-4
M. Wt: 229.24 g/mol
InChI Key: DPGBDWYHWVSZPK-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethyl)phenyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process includes distillation, concentration, precipitation using a solvent, and subsequent filtration, washing, and drying to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.

    Substitution: This involves replacing one functional group with another, which can be achieved using various reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens or alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated piperidine derivatives.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s pharmacokinetics and pharmacodynamics, enhancing its ability to interact with biological targets. This interaction often involves binding to receptor sites or enzymes, thereby modulating their activity .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGBDWYHWVSZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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